(S)-(-)-1-(2-Furyl)ethanol

Description

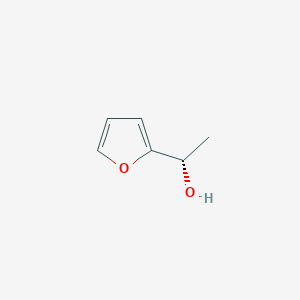

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABXUIWIFUZYQK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Building Block

An In-depth Technical Guide on the Physical Properties of (S)-(-)-1-(2-Furyl)ethanol

This compound is a chiral alcohol of significant interest in the fields of pharmaceutical development, flavor chemistry, and asymmetric synthesis.[1] Its structure, featuring a stereogenic center adjacent to a furan ring, makes it a valuable and versatile building block for creating enantiomerically pure complex molecules.[1] The furan moiety offers a rich platform for further chemical transformations, while the specific (S)-configuration of the secondary alcohol is crucial for its role as a chiral auxiliary or an intermediate in the synthesis of target molecules with specific biological activities.[1]

Understanding and verifying the physical properties of this compound is a prerequisite for its effective use in research and development. These properties not only confirm the identity and purity of the material but also dictate its handling, storage, and application in synthetic protocols. This guide provides a detailed examination of the core physical properties of this compound, offering both established data and the experimental methodologies required for their validation.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific research. The primary identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2][3] |

| CAS Number | 85828-09-7 | [1][2][3] |

| Appearance | Yellow, clear liquid. May discolor to brown on storage. | [4][5] |

| Synonyms | (S)-(-)-α-Methylfuran-2-methanol, (S)-(-)-2-Furyl methyl carbinol | [1][2] |

| Structure | ||

Optical Properties: The Signature of Chirality

For a chiral molecule, optical activity is its most defining physical property. It is a direct measure of the compound's enantiomeric purity and configuration.

Principle of Optical Rotation

Chiral compounds have the ability to rotate the plane of plane-polarized light.[6] This phenomenon is known as optical activity and is measured using an instrument called a polarimeter.[7] Compounds that rotate light in a counter-clockwise direction are termed levorotatory and are designated with a minus sign (-).[7] this compound is levorotatory, a key characteristic that confirms its stereochemical identity. The magnitude of this rotation, when standardized, is known as the specific rotation.[8]

Caption: Conceptual workflow of a polarimeter measuring optical rotation.

Tabulated Specific Rotation Data

The specific rotation is a standardized, intensive property calculated from the observed rotation.[6][7]

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation [α] | -23.5 ± 1° | 20°C, Sodium D-line (589 nm) | [1][2][3] |

| Concentration (c) | 6% in ethanol (6 g / 100 mL) | [1][2][3] | |

| Path Length (l) | 1 dm (by standard convention) | [6] |

Experimental Protocol: Measurement of Specific Rotation

This protocol outlines the steps to verify the specific rotation of a sample, a critical quality control check.

Objective: To measure the observed rotation (α) and calculate the specific rotation ([α]) of this compound.

Materials:

-

This compound sample

-

Absolute Ethanol (ACS grade or higher)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (1 dm)

Procedure:

-

Solution Preparation:

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up as per the manufacturer's instructions.

-

Fill the polarimeter cell with the blank solvent (absolute ethanol).

-

Place the cell in the polarimeter and take a reading. This "zero" reading should be subtracted from the sample reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them.

-

-

Calculation:

Thermal and Physical Constants

Boiling point, density, and refractive index are fundamental physical constants used to characterize liquids.

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] For compounds that may decompose at high temperatures, the boiling point is often determined under reduced pressure (vacuum).[11] This is the case for this compound, preventing potential degradation of the alcohol at its atmospheric boiling point.

Density and Refractive Index

Density is the mass per unit volume and is a useful parameter for purity assessment. The refractive index, a measure of how light bends as it passes through the liquid, is also highly sensitive to impurities.

Tabulated Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 60 - 61 °C | at 8 mmHg | [1][2][3] |

| Density | 1.078 g/mL | at 20 °C | [1][2][3] |

| Refractive Index (n) | 1.479 | at 20 °C, Sodium D-line | [2][3] |

Note: The racemic mixture, (±)-1-(2-Furyl)ethanol, has a reported atmospheric boiling point of 167-170 °C.[5]

Experimental Protocol: Micro-Distillation for Boiling Point Determination

This protocol describes a method for determining the boiling point of a small liquid sample under reduced pressure.

Caption: Logical workflow for the physical property validation of a chiral liquid.

Objective: To determine the boiling point of this compound at a specified reduced pressure.

Materials:

-

Hickman still or other micro-distillation apparatus

-

Round-bottom flask (5-10 mL)

-

Thermometer and thermometer adapter

-

Vacuum pump, tubing, and pressure gauge (manometer)

-

Heating mantle or sand bath

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Setup:

-

Assemble the micro-distillation apparatus. Ensure all glass joints are properly sealed.

-

Place a few boiling chips or a small stir bar in the round-bottom flask.

-

Add 1-2 mL of the this compound sample to the flask.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser/collection well.[12]

-

-

Distillation:

-

Connect the apparatus to the vacuum source with the pressure gauge in line.

-

Slowly evacuate the system to the desired pressure (e.g., 8 mmHg).

-

Begin gentle heating of the flask.

-

Observe the sample for boiling and the condensation of vapor on the thermometer bulb.

-

-

Data Recording:

-

Shutdown:

-

Remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

-

Stability and Handling

Role of Stabilizers

Commercial preparations of this compound often contain a small amount (~0.05%) of a stabilizer like hydroquinone.[2][3] This is a crucial detail for researchers, as the stabilizer is added to inhibit polymerization or oxidation reactions that can be initiated by light or trace impurities, thus prolonging the shelf-life and ensuring the purity of the alcohol.

Safety, Storage, and Handling

Proper handling and storage are paramount for both user safety and maintaining the integrity of the compound.

| Aspect | Recommendation | Rationale | Source(s) |

| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye irritation. | Standard toxicity profile for this class of organic compounds. | [4] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses/goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | To prevent skin/eye contact and inhalation of vapors. | [2][4] |

| Storage | Store in a tightly closed container at deep freeze temperatures (≤ -20°C). Protect from light. | Low temperature and protection from light minimize degradation, polymerization, and potential racemization over time. | [2][4] |

| Spills | Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. | To safely contain and manage accidental releases. | [4] |

Conclusion

The physical properties of this compound, particularly its specific rotation, boiling point at reduced pressure, and refractive index, serve as critical benchmarks for its identity, purity, and stereochemical integrity. The levorotatory nature confirms the (S)-configuration, which is essential for its function in stereoselective synthesis. The protocols detailed in this guide provide a framework for researchers to independently verify these properties, ensuring the quality and reliability of the material used in their experiments. Adherence to proper safety and storage procedures is non-negotiable to preserve the compound's integrity and ensure a safe laboratory environment.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, stabilized, 99%. Retrieved from [Link]

-

Science Mania. (n.d.). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). (±)-1-(2-Furyl)ethanol | CAS 4208-64-4. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). To Determine Boiling Point Giving Liquid. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

-

Study.com. (n.d.). Video: Specific Rotation, Equation & Calculation. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 99.0 GC sum of enantiomers 85828-09-7 [sigmaaldrich.com]

- 3. This compound = 99.0 GC sum of enantiomers 85828-09-7 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. (±)-1-(2-呋喃基)乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 9. scribd.com [scribd.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vernier.com [vernier.com]

An In-Depth Technical Guide to (S)-(-)-1-(2-Furyl)ethanol: Structure, Stereochemistry, Synthesis, and Application

Abstract

(S)-(-)-1-(2-Furyl)ethanol is a high-value chiral alcohol that serves as a critical building block in modern organic synthesis. Its unique structure, featuring a stereogenic center adjacent to a furan ring, makes it an indispensable intermediate in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, stereochemical properties, prevalent synthetic methodologies with an emphasis on asymmetric catalysis, and robust analytical techniques for quality control. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Significance of a Chiral Furan

Chirality is a fundamental principle in drug design and development, as the physiological activity of enantiomers can differ significantly.[2][3] One enantiomer may exhibit therapeutic benefits (the eutomer), while the other may be inactive or even cause adverse effects (the distomer).[2][4] this compound, a member of the furfuryl alcohol family, has emerged as a key chiral synthon due to the versatile reactivity of the furan moiety, which can participate in a wide range of chemical transformations.[5][6] Its applications range from being an intermediate in the synthesis of complex pharmaceuticals to a component in flavoring agents.[1][6] This document serves as a definitive resource, bridging fundamental chemistry with practical application.

Chemical Identity and Stereochemistry

A precise understanding of the molecule's structure and stereochemistry is paramount for its effective use.

Chemical Structure

The molecule consists of an ethanol backbone where one hydrogen at C1 is substituted with a furan-2-yl group. The stereogenic center is located at C1, the carbon atom bonded to the hydroxyl group and the furan ring.

Caption: Enantiomeric relationship between (S) and (R) isomers.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 85828-09-7 | [1][7] |

| Alternate CAS | 112653-32-4 | [8][9] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1][7] |

| Appearance | Clear to brown liquid | [1] |

| Density | 1.078 g/mL at 20 °C | [1][7] |

| Boiling Point | 60-61 °C at 8 mmHg | [1][7] |

| Refractive Index (n20/D) | ~1.479 | [7] |

| Specific Rotation ([α]20/D) | -23.5 ± 1° (c=6 in ethanol) | [1][7] |

| Synonyms | (S)-(-)-α-Methylfuran-2-methanol, (S)-(-)-2-Furyl methyl carbinol | [1] |

Asymmetric Synthesis: The Core of Enantiomeric Purity

The industrial production of enantiomerically pure this compound relies almost exclusively on the asymmetric reduction of its prochiral precursor, 2-acetylfuran. [10]The choice of catalyst is the determining factor for the reaction's success, dictating both yield and enantiomeric excess (e.e.).

Causality of Method Selection

Direct synthesis of a single enantiomer is vastly superior to resolving a racemic mixture, which has a maximum theoretical yield of only 50% and requires additional separation steps. Asymmetric catalysis introduces a chiral environment that energetically favors the formation of one enantiomer over the other. [11]Ruthenium-based transfer hydrogenation catalysts and enzyme-based (keto-reductase) systems are prevalent due to their high turnover numbers, exceptional enantioselectivity (>99% e.e.), and operation under relatively mild conditions. [11][12]

Caption: Experimental workflow for asymmetric hydrogenation of 2-acetylfuran.

Protocol: Asymmetric Hydrogenation of 2-Acetylfuran

This protocol is a representative example and must be adapted and optimized based on the specific catalyst system and scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. [12] Materials:

-

2-Acetylfuran (purified by distillation) [12]* Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral ligand (e.g., (S,S)-TsDPEN)

-

Anhydrous, degassed isopropanol (hydrogen source and solvent)

-

Base (e.g., t-BuOK or NaOH)

-

High-pressure autoclave equipped with magnetic stirring and temperature control

Procedure:

-

Catalyst Activation: In a glovebox, add the ruthenium precursor (0.005 mmol) and the chiral ligand (0.011 mmol) to a dry Schlenk flask or reactor insert.

-

Solvent Addition: Add degassed isopropanol (2 mL) to the flask. If a base is required for catalyst activation, it is added at this stage. Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.

-

Substrate Addition: Add 2-acetylfuran (1 mmol) to the activated catalyst mixture.

-

Reaction Setup: Seal the vessel and place it inside the high-pressure autoclave.

-

Hydrogenation: Purge the autoclave three times with hydrogen gas before pressurizing to the desired pressure (e.g., 50 atm). [12]6. Reaction Execution: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40 °C). Monitor the reaction progress by sampling (if possible) and analyzing via GC or TLC.

-

Work-up and Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield this compound as a clear liquid. [1]

Analytical Quality Control: Ensuring Enantiomeric Purity

The verification of enantiomeric excess (% e.e.) is the most critical quality control parameter for any chiral compound. Chiral chromatography is the definitive technique for this analysis. [2][3]

Principle of Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizes a Chiral Stationary Phase (CSP). A CSP is a solid support that has been coated or bonded with a chiral molecule (the selector). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes of varying stability. This difference in interaction strength leads to different retention times, allowing for their separation and individual quantification. [2][3]Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral molecules, including alcohols like 1-(2-Furyl)ethanol.

Caption: General workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This is a standard starting method; optimization of the mobile phase composition and flow rate may be required to achieve baseline separation.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)

-

Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA)

-

Sample: this compound, diluted in mobile phase to ~1 mg/mL

Procedure:

-

System Equilibration: Set up the HPLC system with the chiral column. Purge and equilibrate the column with the mobile phase (e.g., 90:10 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 5 µL) of the prepared sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute. The UV detector should be set to a wavelength where the furan ring absorbs strongly (e.g., ~220 nm).

-

Peak Identification: To definitively identify which peak corresponds to the (S)-enantiomer, an authentic standard of this compound must be injected. The minor peak in a sample of high enantiomeric purity will correspond to the (R)-(+)-enantiomer.

-

Calculation: Integrate the area under each peak. Calculate the enantiomeric excess using the following formula:

-

% e.e. = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

-

Industrial and Research Applications

The utility of this compound is defined by its role as a versatile chiral intermediate.

-

Pharmaceutical Synthesis: It is a documented building block in the synthesis of various pharmaceutical agents. For example, it serves as a precursor for intermediates used in the production of antibiotics like Cefuroxime and in the synthesis of amino sugars such as L-daunosamine. [10]* Flavor and Fragrance: The compound itself and its derivatives are used as flavoring agents, contributing pleasant aromatic notes to food and beverages. [1][6]* Agrochemicals: The chiral furan scaffold is utilized in the development of new pesticides and herbicides, where stereochemistry can play a significant role in biological activity and environmental impact.

-

Organic Synthesis & Materials Science: The furan ring can be manipulated through various reactions (e.g., Diels-Alder, oxidation) to create more complex molecular architectures, making it a valuable tool for synthetic chemists exploring novel materials and compounds. [1][13]

Conclusion

This compound stands as a testament to the importance of applied stereochemistry. Its value is derived not only from its own physical and chemical properties but from the chiral potential it imparts to more complex molecules. A thorough understanding of its structure, the nuances of its asymmetric synthesis, and the rigor of its analytical validation are essential for any scientist or developer aiming to leverage this potent chiral building block. The methodologies and insights presented in this guide provide a solid foundation for its successful application in both research and industrial settings.

References

-

Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. PrepChem.com. [Link]

-

furfuryl alcohol, 98-00-0. The Good Scents Company. [Link]

-

Chiral analysis. Wikipedia. [Link]

- Process for the preparation of 2-(2-furyl)ethanol amine.

-

FURFURYL ALCOHOL. FarmaSino. [Link]

-

(±)-1-(2-Furyl)ethanol (≥99.0% (GC)). Amerigo Scientific. [Link]

-

Furfuryl Alcohol. PubChem. [Link]

-

CID 144165158 | C12H16O4. PubChem. [Link]

-

2-Acetylfuran. Wikipedia. [Link]

-

Chiral methods. ScienceDirect. [Link]

- EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine.

-

Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

-

2-FURANMETHANOL (FURFURYL ALCOHOL). Ataman Kimya. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The Furfuryl Alcohol Edge: Applications And Benefits For You | Chemical Bull [chemicalbull.com]

- 7. This compound = 99.0 GC sum of enantiomers 85828-09-7 [sigmaaldrich.com]

- 8. This compound | 112653-32-4 [chemicalbook.com]

- 9. This compound CAS#: 112653-32-4 [amp.chemicalbook.com]

- 10. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 11. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. (±)-1-(2-呋喃基)乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Guide to the Spectroscopic Characterization of (S)-(-)-1-(2-Furyl)ethanol

Introduction

(S)-(-)-1-(2-Furyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its furan moiety and chiral center make it a valuable building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and flavoring agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its quality control, reaction monitoring, and the characterization of its derivatives.

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is not only on the presentation of the spectral data but also on the rationale behind the experimental choices and the interpretation of the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule consists of a furan ring substituted at the 2-position with a 1-hydroxyethyl group. The chirality arises from the stereocenter at the carbon atom bearing the hydroxyl group.

Molecular Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation delay: A 1-2 second delay between scans is recommended.

-

Referencing: The chemical shifts are referenced to the residual chloroform peak at δ 7.26 ppm.

-

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.35 | s | 1H | - | H-5' |

| 6.35 | m | 1H | - | H-4' |

| 6.25 | d | 1H | 3.1 | H-3' |

| 4.88 | q | 1H | 6.5 | H-1 |

| 1.56 | d | 3H | 6.5 | H-2 |

Data obtained from a 400 MHz spectrum in CDCl₃.[2]

Interpretation of the ¹H NMR Spectrum

-

Furan Protons (δ 7.35, 6.35, 6.25 ppm): The three protons on the furan ring appear in the aromatic region of the spectrum. The proton at the 5'-position (H-5') is the most deshielded due to the influence of the ring oxygen and appears as a singlet. The protons at the 3'- and 4'-positions (H-3' and H-4') are coupled to each other, resulting in a doublet for H-3' and a multiplet for H-4'.

-

Methine Proton (δ 4.88 ppm): The proton attached to the chiral carbon (H-1) is a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent hydroxyl group and the furan ring.

-

Methyl Protons (δ 1.56 ppm): The three protons of the methyl group (H-2) appear as a doublet due to coupling with the methine proton (H-1).

¹H NMR Coupling Diagram

Caption: Key ¹H-¹H spin-spin couplings in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled mode to simplify the spectrum to singlets for each carbon.

-

Number of scans: A higher number of scans (e.g., 1024) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at δ 77.16 ppm.

-

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-2' |

| ~142-145 | C-5' |

| ~110-112 | C-4' |

| ~105-108 | C-3' |

| ~65-70 | C-1 |

| ~20-25 | C-2 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Furan Carbons: The carbon atoms of the furan ring are expected in the downfield region. The carbon attached to the substituent (C-2') will be the most deshielded, followed by the other carbons of the furan ring.

-

Methine Carbon (C-1): The carbon of the chiral center, bonded to the hydroxyl group, is expected to appear in the range of 65-70 ppm.

-

Methyl Carbon (C-2): The methyl carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3150 | Medium | =C-H stretch (furan) |

| ~2850-3000 | Medium | C-H stretch (alkyl) |

| ~1500-1600 | Medium | C=C stretch (furan ring) |

| ~1000-1250 | Strong | C-O stretch (alcohol and furan) |

Interpretation of the IR Spectrum

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding between the alcohol molecules.

-

C-H Stretches: The spectrum will show absorptions for both the sp²-hybridized C-H bonds of the furan ring (typically above 3000 cm⁻¹) and the sp³-hybridized C-H bonds of the ethyl group (typically below 3000 cm⁻¹).

-

C=C and C-O Stretches: The furan ring will exhibit characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching vibrations of the alcohol and the furan ether linkage will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The liquid sample is typically introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data

| m/z | Possible Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 81 | [Furan-CH=OH]⁺ |

| 43 | [CH₃-CH=OH]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron removed will give the molecular weight of the compound (112 g/mol for C₆H₈O₂).

-

Fragmentation Pattern: The fragmentation of furan derivatives under EI is often characterized by the cleavage of the substituent from the ring.

-

Loss of a Methyl Group: A common fragmentation pathway is the loss of the methyl group (CH₃), resulting in a fragment with an m/z of 97.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol can lead to the formation of various charged fragments.

-

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to smaller characteristic ions.

-

Mass Spectrometry Fragmentation Workflow

Caption: A simplified workflow of the expected fragmentation in EI-MS.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive structural profile of this important chiral building block. The data presented and interpreted in this guide serve as a valuable resource for its identification, quality assessment, and for understanding its reactivity in synthetic transformations. The detailed experimental protocols and the rationale behind the spectral interpretations are intended to empower researchers in their daily laboratory work and in the development of new chemical entities.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate. ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]

-

NIST Chemistry WebBook. [Link]

Sources

A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-(-)-1-(2-Furyl)ethanol from 2-Acetylfuran

Abstract

(S)-(-)-1-(2-Furyl)ethanol is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals, owing to its versatile furan moiety and stereogenic center.[1] This technical guide provides an in-depth exploration of the methodologies for the asymmetric synthesis of this compound from the prochiral ketone, 2-acetylfuran. We will delve into the core principles and practical execution of both biocatalytic and chemocatalytic approaches, offering a comparative analysis to inform methodology selection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of, and actionable protocols for, the enantioselective synthesis of this important chiral alcohol.

Introduction: The Significance of this compound

The furan ring system is a prevalent motif in numerous bioactive natural products and pharmaceuticals. When combined with a chiral secondary alcohol, as in this compound, it becomes a powerful synthon for the construction of complex molecular architectures with high stereochemical control. Its applications span from the synthesis of flavor and fragrance compounds to its use as an intermediate in the development of novel therapeutics.[1] The enantioselective synthesis of this compound is therefore a critical endeavor, with a demand for efficient, scalable, and environmentally benign methods.

The primary challenge in the synthesis of this compound lies in the stereoselective reduction of the prochiral ketone, 2-acetylfuran. This guide will focus on two principal strategies to achieve this transformation with high enantiomeric excess (ee): biocatalytic reduction using whole-cell systems or isolated enzymes, and chemocatalytic asymmetric hydrogenation/reduction.

Biocatalytic Approach: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. The use of whole-cell microorganisms or purified enzymes (alcohol dehydrogenases) offers exceptional selectivity under mild reaction conditions.

Whole-Cell Bioreduction: A Green and Efficient Strategy

Microbial whole-cell catalysts, such as strains of Lactobacillus paracasei, are frequently employed for the asymmetric reduction of 2-acetylfuran.[2] These organisms possess oxidoreductases that can selectively reduce the carbonyl group to the corresponding (S)-alcohol with high enantiopurity. A key advantage of whole-cell systems is the in-situ regeneration of the required cofactor (typically NADPH or NADH), often driven by the metabolism of a co-substrate like glucose.[2]

Experimental Protocol: Gram-Scale Bioreduction of 2-Acetylfuran using Lactobacillus paracasei [2]

Materials:

-

2-Acetylfuran (≥99%)

-

Lyophilized Lactobacillus paracasei cells

-

Glucose

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Biocatalyst Preparation: In a suitable flask, suspend the lyophilized Lactobacillus paracasei cells in deionized water containing glucose. Optimal concentrations of cells and glucose should be determined for each specific batch.

-

Activation: Incubate the flask in a shaking incubator at 30°C with agitation (e.g., 150 rpm) for 1-2 hours to activate the cells.

-

Substrate Addition: Add 2-acetylfuran to the activated cell suspension.

-

Bioreduction: Continue the incubation at 30°C with shaking for approximately 48 hours. Monitor the progress of the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction (consumption of starting material), saturate the aqueous mixture with NaCl.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield enantiomerically pure this compound.

Data Presentation: Performance of Lactobacillus paracasei in Asymmetric Bioreduction

| Scale (Substrate) | Co-substrate | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| Gram-scale (9.9 g) | Glucose | 30 | 48 | >99 | 92 | >99.9 |

Data adapted from a representative study on a similar substrate.[3]

Isolated Enzyme Systems: Precision and Control

For greater control and to avoid potential side reactions from other cellular components, purified alcohol dehydrogenases (ADHs) can be employed. This approach necessitates an external system for cofactor regeneration. A common strategy is to use a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a sacrificial substrate (e.g., glucose) to regenerate the NADH or NADPH consumed by the ADH.[4]

Caption: Workflow for the ADH-catalyzed reduction of 2-acetylfuran with a coupled GDH system for NADPH regeneration.

Chemocatalytic Approaches: Precision through Chiral Catalysts

Chemocatalysis offers a powerful alternative to biocatalysis, often with the advantages of broader substrate scope and simpler reaction work-up. Asymmetric reduction and transfer hydrogenation using chiral transition metal complexes are prominent methods.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones.[5] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7] The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in a high degree of enantioselectivity.[8][9]

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom.[6][7] This Lewis acidic boron then coordinates to the carbonyl oxygen of the ketone, positioning it for a stereoselective intramolecular hydride transfer via a six-membered transition state.[6]

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of 2-Acetylfuran

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

2-Acetylfuran

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution. Cool the flask to -20°C.

-

Borane Addition: Slowly add BH₃·SMe₂ to the catalyst solution while maintaining the temperature. Stir for 10 minutes.

-

Substrate Addition: Add a solution of 2-acetylfuran in anhydrous THF dropwise to the reaction mixture over 30 minutes.

-

Reaction: Stir the reaction at -20°C and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

-

Extraction: Extract the product with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones. This technique typically employs a chiral ruthenium(II) catalyst, often complexed with a chiral diamine and a diphosphine ligand, and uses a hydrogen donor such as isopropanol or formic acid.[10][11] The presence of a base, like potassium tert-butoxide, is often required to facilitate the reaction.[10]

The reaction proceeds through a metal hydride intermediate, which then transfers a hydride to the coordinated ketone in a stereoselective manner. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Data Presentation: Comparison of Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Solvent | Additive | Conversion (%) | ee (%) |

| Ru-BINAP/Diamine | 20-50 | 30-50 | Methanol | - | >95 | >98 |

| Ru-Xyl-Phanephos/DPEN | 50 | 40 | Isopropanol | t-BuOK | >99 | >99 |

Note: Data is generalized from typical results for similar ketone reductions.[10][11]

Analytical Methods for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is paramount in asymmetric synthesis. Several analytical techniques are commonly employed for this purpose.[12]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A chiral stationary phase is used to separate the two enantiomers, and the relative peak areas are used to calculate the ee.[13]

-

Chiral Gas Chromatography (GC): Similar to HPLC, but in the gas phase. This method is suitable for volatile and thermally stable compounds. Derivatization of the alcohol may be necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.[14]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. It can be used for rapid ee determination, often in high-throughput screening settings.[15][16]

Data Presentation: Comparison of Analytical Techniques for ee Determination

| Technique | Principle | Sample Throughput | Instrumentation Cost | Key Advantage |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase | Low to Medium | High | High accuracy and resolution |

| Chiral GC | Chromatographic separation in the gas phase | Medium | Medium | Suitable for volatile compounds |

| NMR Spectroscopy | Diastereomeric interaction with a chiral auxiliary | High | Very High | Provides structural information |

| CD Spectroscopy | Differential absorption of polarized light | Very High | Medium to High | Rapid analysis |

Conclusion

The synthesis of this compound from 2-acetylfuran can be achieved with high enantioselectivity through both biocatalytic and chemocatalytic methods. The choice of methodology depends on various factors, including the desired scale of the reaction, cost considerations, and available equipment.

-

Biocatalysis , particularly with whole-cell systems, offers a green, cost-effective, and highly selective route, especially for large-scale production.

-

Chemocatalytic methods , such as the CBS reduction and asymmetric transfer hydrogenation, provide excellent enantioselectivity and are often more versatile for a broader range of substrates.

A thorough understanding of the underlying principles of each method, coupled with careful optimization of reaction conditions and accurate analytical validation, is essential for the successful synthesis of this valuable chiral building block.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-

ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]

-

Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2227–2240. [Link]

-

Le, A. N., & Anslyn, E. V. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 140(42), 13651–13658. [Link]

-

Wipf, P., & Aslan, D. C. (2001). Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach. The Journal of Organic Chemistry, 66(1), 337–340. [Link]

-

Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847–852. [Link]

-

IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

-

He, Y. C., et al. (2020). Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System. Catalysis Letters, 150(7), 1935–1944. [Link]

-

ResearchGate. (2008). De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol. Retrieved from [Link]

-

Anslyn, E. V., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(4), 718–723. [Link]

-

ResearchGate. (2018). Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme. Retrieved from [Link]

-

Sci-Hub. (1997). New chiral ligands for catalytic asymmetric transfer hydrogenation of ketones. Retrieved from [Link]

-

ResearchGate. (2019). Selective Synthesis of Furfuryl Alcohol from Biomass-Derived Furfural Using Immobilized Yeast Cells. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Biocatalytic furfuryl alcohol production from furfural using ethanol as the reductant at high titer. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

-

Amerigo Scientific. (n.d.). (±)-1-(2-Furyl)ethanol (≥99.0% (GC)). Retrieved from [Link]

-

Zhang, Z., et al. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic Letters, 15(16), 4138–4141. [Link]

-

Payer, M., et al. (2020). Asymmetric ring contraction of 2-hydroxypyranones by borrowing hydrogen biocatalysis. Nature Communications, 11(1), 1–9. [Link]

-

MDPI. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(15), 8464–8497. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(2-furyl) ethanol amine.

-

PubChem. (n.d.). 2-Acetylfuran. Retrieved from [Link]

-

Peters, C., et al. (2021). Enzymatic Asymmetric Reduction of Unfunctionalized C=C Bonds with Archaeal Geranylgeranyl Reductases. ChemBioChem, 22(14), 2465–2471. [Link]

-

MDPI. (2019). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Application of Sustainable Furfuryl Alcohol‐based Plasticizer. Retrieved from [Link]

-

ResearchGate. (2019). Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Retrieved from [Link]

-

de Souza, C. E. G., et al. (2022). A review on enzymatic acylation as a promising opportunity to stabilizing anthocyanins. Critical Reviews in Food Science and Nutrition, 62(6), 1630–1643. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uma.es [uma.es]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-(-)-1-(2-Furyl)ethanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Chiral Furyl Alcohol

(S)-(-)-1-(2-Furyl)ethanol is a chiral alcohol of significant interest in the chemical and pharmaceutical industries. Its unique structural motif, combining a stereogenic center with a furan ring, makes it a valuable chiral building block and intermediate for the synthesis of more complex molecules.[1] This compound serves as a precursor in the development of novel pharmaceuticals and is utilized in the flavor and fragrance industry for its distinct sensory properties.[1] The biological activity of chiral molecules is often enantiomer-specific; therefore, the ability to synthesize the (S)-enantiomer with high purity is critical for applications in drug discovery and development, where a single enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful. This guide provides an in-depth technical overview of robust and scalable methods for the enantioselective synthesis of this compound, focusing on the asymmetric reduction of its prochiral precursor, 2-acetylfuran.

Strategic Overview: Pathways to Enantiopurity

The primary strategy for producing this compound is the asymmetric reduction of 2-acetylfuran. This transformation can be achieved with high efficiency and enantioselectivity through several distinct catalytic methodologies. The choice of method often depends on factors such as scale, cost, available equipment, and desired environmental impact. We will explore three leading strategies:

-

Transition-Metal-Catalyzed Asymmetric Hydrogenation (Noyori-type): This approach utilizes well-defined ruthenium-chiral phosphine-diamine complexes to catalyze the addition of hydrogen across the carbonyl group. It is renowned for its high catalytic turnover numbers (TON) and excellent enantioselectivity, making it suitable for industrial-scale production.[2]

-

Chiral Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata - CBS): This method employs a stoichiometric borane reductant in the presence of a catalytic amount of a chiral oxazaborolidine. The CBS reduction is highly predictable, reliable, and experimentally straightforward, making it a favored method in academic and process chemistry labs.[3]

-

Biocatalytic Reduction (Enzyme-based): Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach uses alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs) to reduce the ketone. These reactions are typically performed in aqueous media under mild conditions and can deliver exceptionally high enantiomeric excess (e.e.).[4][5]

Below is a comparative summary of these key methodologies.

| Methodology | Catalyst/Reagent | Reductant | Typical e.e. (%) | Advantages | Considerations |

| Noyori Asymmetric Hydrogenation | trans-RuCl2[(S)-xylbinap][(S)-daipen] | H₂ gas | >98 | High efficiency (low catalyst loading), atom economical, scalable. | Requires high-pressure hydrogenation equipment; catalyst can be air-sensitive. |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-DMS (BH₃·SMe₂) | 90-97 | High predictability, operational simplicity, mild conditions. | Stoichiometric borane reagent required; sensitive to moisture.[6] |

| Biocatalytic Reduction | Lactobacillus brevis ADH (LbADH) | Isopropanol (cosubstrate) | >99 | Extremely high enantioselectivity, environmentally benign (aqueous), mild conditions. | Requires enzyme sourcing/preparation; potential for substrate/product inhibition.[7] |

Part 1: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful tool for the reduction of heteroaromatic ketones.[2] The catalyst, typically a ruthenium complex with a chiral diphosphine ligand (e.g., BINAP derivatives) and a chiral diamine ligand, operates via a metal-ligand bifunctional mechanism.[8]

Mechanism of Action

The reaction proceeds through a concerted, six-membered transition state. The amine ligand's N-H proton and the ruthenium's hydride (Ru-H) are transferred simultaneously to the carbonyl oxygen and carbon, respectively. This outer-sphere mechanism avoids direct coordination of the ketone to the metal center, contributing to the catalyst's broad substrate scope.[8] The chirality of both the diphosphine and the diamine ligands creates a highly organized chiral environment that dictates the facial selectivity of the hydride transfer, leading to a high degree of enantiocontrol.

Caption: Figure 1: Simplified Noyori Hydrogenation Catalytic Cycle.

Detailed Experimental Protocol: Noyori Hydrogenation

This protocol is adapted from the general procedure reported by Ohkuma, Koizumi, Yoshida, and Noyori for the asymmetric hydrogenation of heteroaromatic ketones.[2]

Materials:

-

trans-RuCl₂[(S)-xylbinap][(S)-daipen] catalyst

-

2-Acetylfuran (substrate, purified by distillation)

-

Potassium tert-butoxide (t-BuOK)

-

2-Propanol (anhydrous)

-

Hydrogen gas (high purity)

Equipment:

-

High-pressure autoclave with a stirrer

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere glovebox

Procedure:

-

Catalyst Preparation: In a glovebox, add trans-RuCl₂[(S)-xylbinap][(S)-daipen] (e.g., 2.2 mg, 0.002 mmol, S/C ratio = 1000) and potassium tert-butoxide (4.5 mg, 0.04 mmol) to a glass liner for the autoclave.

-

Solvent and Substrate Addition: Add anhydrous 2-propanol (5 mL) to the glass liner. Add 2-acetylfuran (220 mg, 2.0 mmol).

-

Reaction Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.

-

Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 8 atm with hydrogen.

-

Reaction Execution: Place the autoclave in a heating block pre-set to 30°C and stir the reaction mixture vigorously.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC. After completion (typically 4-12 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

-

Analysis: Determine the yield. Confirm the enantiomeric excess by chiral HPLC analysis. Expected Outcome: Yield >95%, e.e. >98%.

Part 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, providing a reliable route to chiral alcohols from prochiral ketones.[3] The reaction's success hinges on the in-situ formation of a catalyst-borane complex that coordinates to the ketone in a sterically defined manner, directing hydride delivery from one specific face.

Mechanism of Action

The mechanism involves three key components: the chiral oxazaborolidine catalyst (derived from (S)-proline), the borane reducing agent, and the ketone substrate.

-

Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane molecule. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6]

-

Substrate Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of 2-acetylfuran. For steric reasons, it preferentially coordinates to the lone pair of electrons on the oxygen that is anti to the larger substituent (the furyl group).

-

Hydride Transfer: This coordination locks the ketone into a rigid, chair-like six-membered transition state. The activated borane, already complexed to the nitrogen, is positioned to deliver a hydride to the carbonyl carbon from the less hindered face, away from the furyl group.[9]

-

Catalyst Turnover: After hydride transfer, an alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to begin another cycle.

Caption: Figure 2: Key Steps in the CBS Reduction Mechanism.

Detailed Experimental Protocol: CBS Reduction

This protocol is based on the seminal work by Corey, Bakshi, and Shibata and general procedures for this reaction.[3][9]

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

2-Acetylfuran (substrate, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Methanol

-

1 M Hydrochloric acid (HCl)

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: Under an inert atmosphere, charge a dry three-neck flask with (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of 1.0 M solution in toluene, 5 mol%). Add anhydrous THF (5 mL).

-

Substrate Addition: Add a solution of 2-acetylfuran (220 mg, 2.0 mmol) in anhydrous THF (5 mL) to the flask.

-

Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Reductant Addition: Slowly add borane-dimethyl sulfide complex (0.18 mL, ~1.8 mmol, 0.9 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -15°C.

-

Reaction: Stir the mixture at -20°C for 1 hour. Monitor the reaction's completion by TLC.

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at -20°C. (CAUTION: Vigorous hydrogen gas evolution).

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound. Determine yield and enantiomeric excess. Expected Outcome: Yield ~90%, e.e. ~95%.

Part 3: Biocatalytic Reduction with Lactobacillus brevis ADH

Biocatalysis offers an environmentally friendly and often exceptionally selective route to chiral alcohols. Alcohol dehydrogenases (ADHs), such as the well-studied enzyme from Lactobacillus brevis (LbADH), are particularly effective.[4] These enzymes use a cofactor, typically NADPH, as the source of hydride. A practical setup involves using a sacrificial alcohol like isopropanol as a cosubstrate, which is oxidized to acetone by the enzyme to regenerate the expensive NADPH cofactor in situ.

Workflow for Biocatalytic Reduction

Caption: Figure 3: Workflow for LbADH-Catalyzed Reduction.

Detailed Experimental Protocol: Biocatalytic Reduction

This is a representative protocol based on established procedures for LbADH-catalyzed ketone reductions.[4][10]

Materials:

-

Alcohol Dehydrogenase from Lactobacillus brevis (LbADH), as a lyophilized powder or recombinant whole cells

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

2-Acetylfuran

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Isopropanol

-

Ethyl acetate

Equipment:

-

Orbital shaker with temperature control

-

Centrifuge (if using whole cells)

-

Standard laboratory glassware

Procedure:

-

Reaction Mixture Preparation: In an Erlenmeyer flask, prepare a solution of potassium phosphate buffer (50 mL, 0.1 M, pH 7.0) containing NADP⁺ (2 mg). Add isopropanol (5 mL, 10% v/v).

-

Enzyme Addition: Add LbADH (e.g., 10 mg of lyophilized powder). If using whole cells, add a specified amount of wet cell paste (e.g., 200 mg).

-

Substrate Addition: Add 2-acetylfuran (110 mg, 1.0 mmol) to the mixture.

-

Biotransformation: Seal the flask and place it in an orbital shaker at 30°C with moderate agitation (e.g., 150 rpm) for 24 hours.

-

Reaction Monitoring: Monitor the conversion of the substrate by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.

-

Work-up: Upon completion, if using whole cells, centrifuge the mixture to pellet the cells. Decant the supernatant.

-

Extraction: Saturate the aqueous layer with NaCl and extract with ethyl acetate (3 x 30 mL).

-

Isolation and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral HPLC. Expected Outcome: Yield >90%, e.e. >99%.

Validation and Analysis: Determination of Enantiomeric Excess

A critical component of any enantioselective synthesis is the accurate determination of the product's enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard and most reliable method for this analysis.[11]

Protocol: Chiral HPLC Analysis

-

Column: Daicel Chiralpak AD-H (amylose-based CSP) or similar polysaccharide-based column.[8]

-

Mobile Phase: A mixture of n-hexane and 2-propanol is typically effective. A common starting point is 90:10 (v/v) n-hexane:2-propanol.[8] The ratio can be optimized to achieve baseline separation of the two enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the furan ring absorbs (e.g., 254 nm).

-

Procedure:

-

Dissolve a small sample of the purified product in the mobile phase.

-

Inject the sample onto the HPLC system.

-

The (R)- and (S)-enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

-

Conclusion

The enantioselective synthesis of this compound can be accomplished through several robust and highly selective methods. For large-scale, atom-economical synthesis, Noyori asymmetric hydrogenation stands out as a superior choice, provided the necessary high-pressure equipment is available. For its operational simplicity and high predictability, the CBS reduction remains an excellent and versatile option for laboratory and pilot-plant scale. Finally, for processes where environmental impact and exceptional enantiopurity are paramount, biocatalytic reduction with enzymes like LbADH offers a powerful green alternative. Each method, when executed with care and precision as detailed in the protocols above, provides a reliable pathway to this valuable chiral intermediate, empowering further research and development in the pharmaceutical and chemical industries.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

- Cho, B. T., & Chun, Y. S. (1994). A practical and efficient reagent for the catalytic enantioselective reduction of ketones: in situ prepared oxazaborolidine from (1R,2S)-(-)-N-methylephedrine and borane-dimethyl sulfide. Tetrahedron: Asymmetry, 5(7), 1147-1150.

-

Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine–ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13490–13503. [Link]

-

Ohkuma, T., Koizumi, M., Yoshida, M., & Noyori, R. (2000). General asymmetric hydrogenation of hetero-aromatic ketones. Organic Letters, 2(12), 1749–1751. [Link]

- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.

- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of ketones with chiral reagents prepared from borane and amino alcohols.

- Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds.

- Wuyts, S., De Temmerman, K., & Massart, D. L. (2004). A review of the state-of-the-art of chiral separations by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 847-876.

- BenchChem. (2025). Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. BenchChem Technical Support.

- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.

- Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Chiral Technologies.

- Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675–2676.

- Leuchs, S., & Greiner, L. (2011). Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. Chemical and Biochemical Engineering Quarterly, 25(2), 267-281.

- Wolberg, M., & Müller, M. (2002). Biocatalytic reductions of ketones. Current Opinion in Chemical Biology, 6(4), 414-420.

- Singh, V. K. (1992). Practical and useful methods for the enantioselective reduction of unsymmetrical ketones. Synthesis, 1992(07), 605-617.

- Noyori, R., Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Gröger, H. (2001). Enzymatic routes to enantiomerically pure aromatic α-hydroxy carboxylic acids: a further example for the diversity of biocatalysis.

- Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic oxidation and reduction of alcohols, aldehydes, and ketones. Current Opinion in Chemical Biology, 8(2), 120-126.

- Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric hydrogenation of amino ketones using chiral RuCl2(diphosphine)(1,2-diamine) complexes. Journal of the American Chemical Society, 122(27), 6510–6511.

- Deloux, L., & Srebnik, M. (1993). Asymmetric borane-catalyzed reactions. Chemical Reviews, 93(2), 763-784.

Sources

- 1. hplc.eu [hplc.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mindat.org [mindat.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. ct-k.com [ct-k.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chiraltech.com [chiraltech.com]

Commercial availability and suppliers of (S)-(-)-1-(2-Furyl)ethanol

An In-Depth Technical Guide to (S)-(-)-1-(2-Furyl)ethanol for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Furan Derivative

This compound is a chiral alcohol that has garnered significant attention as a versatile and valuable building block in modern organic synthesis.[1] Its structure, which combines a stereogenic center with a furan ring, makes it a powerful synthon for constructing complex, enantiomerically pure molecules. The furan moiety serves as a latent diene or a precursor to other functionalities, while the chiral hydroxyl group provides a critical handle for stereocontrolled transformations.[2][3] This guide offers a comprehensive technical overview of its commercial availability, key applications in pharmaceutical development, and robust analytical methodologies for its validation, designed for scientists at the forefront of chemical research.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and analysis. The compound is typically supplied as a clear to brown liquid.[1] Key specifications, as compiled from leading suppliers, are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[4]

| Property | Value | Source(s) |

| CAS Number | 85828-09-7 | [1][4] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | |

| Appearance | Clear to brown liquid | [1] |

| Purity (GC) | ≥99.0% (sum of enantiomers) | |

| Density | 1.078 g/mL at 20 °C | [1] |

| Boiling Point | 60-61 °C at 8 mmHg | [1] |

| Optical Rotation | [α]20/D = -23.5 ± 1° (c=6 in ethanol) | [1] |

| Refractive Index | n20/D 1.479 | |

| Storage Temperature | ≤ -10 °C to -20°C | [1] |

Commercial Availability and Supplier Overview

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. When procuring this reagent, it is crucial to consider purity, enantiomeric excess (ee), and available documentation like CoA and Safety Data Sheets (SDS).

| Supplier | Product Number (Example) | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 48188 | ≥99.0% (sum of enantiomers, GC) | May contain ~0.05% hydroquinone as a stabilizer. |

| Chem-Impex | 07921 | ≥ 99% (GC) | Provides detailed product specifications and CoA search by lot number.[1][2] |

| Santa Cruz Biotechnology | sc-268832 | Not specified, refer to CoA | For Research Use Only.[4] |

| ChemicalBook | CB6268044 | Varies by supplier | Platform listing multiple suppliers.[5] |

Application in Asymmetric Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a chiral precursor for bioactive molecules. Its stereocenter directs the formation of new chiral centers, while the furan ring can be chemically manipulated to create diverse molecular scaffolds.

Gateway to Bioactive Alkaloids and Lactones

A powerful application of this chiral alcohol is in the synthesis of piperidine alkaloids and α,β-unsaturated δ-lactones, motifs found in numerous natural products with significant biological activity.[3] The synthesis often employs the Achmatowicz rearrangement, a key transformation where the furan ring is oxidized and rearranged into a dihydropyranone ring, which serves as a versatile intermediate.

The inherent chirality of this compound is transferred through this process, enabling the enantioselective synthesis of complex targets such as (-)-Cassine and (-)-Spectaline, which have demonstrated antimicrobial and anti-inflammatory properties.[3]

Caption: Biocatalytic synthesis of the target compound.

Analytical Workflow for Quality Control

Verifying the identity, purity, and enantiomeric purity of this compound is essential for reproducible research. Gas Chromatography (GC) is the primary technique for assessing purity, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Chiral GC columns are required to resolve the enantiomers and determine the enantiomeric excess.

Detailed Protocol: Chiral GC-MS Analysis

This protocol provides a self-validating framework for the quality control of this compound.

1. Objective: To determine the chemical purity and enantiomeric excess (ee) of a sample.

2. Materials:

-

Sample of this compound

-

High-purity solvent (e.g., Hexane or Ethyl Acetate, HPLC grade)

-

Volumetric flasks and precision microsyringes

-

GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column like Restek Rt-βDEXse)

3. Standard Preparation:

-

Stock Solution: Accurately prepare a 1 mg/mL stock solution of the sample in the chosen solvent.

-

Working Standard: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.

4. GC-MS Instrumentation and Conditions:

-

Injection Volume: 1 µL

-